RV-1729

Vue d'ensemble

Description

RV-1729 is a phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K) inhibitor potentially for the treatment of asthma.

Applications De Recherche Scientifique

Traitement de la maladie pulmonaire obstructive chronique (MPOC)

RV-1729 a été étudié pour son potentiel dans le traitement de la maladie pulmonaire obstructive chronique (MPOC). Dans une étude de phase 1b randomisée, en double aveugle, contrôlée par placebo, en groupes parallèles et multicentrique, la sécurité, la tolérance et le profil pharmacocinétique de this compound inhalé ont été évalués {svg_1}. Le composé a été administré sous forme de poudre sèche, une fois par jour pendant 28 jours, chez des sujets atteints de MPOC stable modérée à sévère {svg_2}.

Traitement de l'asthme

Une autre étude a évalué la sécurité, la tolérance et la pharmacocinétique du traitement par des doses uniques et répétées de this compound inhalé chez des sujets sains pendant 28 jours maximum et chez des sujets atteints d'asthme stable pendant 14 jours {svg_3}. Cela suggère que this compound pourrait avoir des applications potentielles dans le traitement de l'asthme.

Activité anti-inflammatoire

This compound est une nouvelle entité chimique dotée d'une activité anti-inflammatoire {svg_4}. Cette propriété en fait un candidat potentiel pour le traitement de diverses maladies inflammatoires.

Inhibition de PI3Kδ

This compound est un inhibiteur puissant et sélectif de PI3Kδ avec une CI50 de 12 nM {svg_5}. Il présente une sélectivité 2 fois plus élevée pour PI3Kδ par rapport à PI3Kγ et 16 fois plus élevée que PI3Kα {svg_6}. Cela suggère des applications potentielles dans les maladies où PI3Kδ joue un rôle clé.

Inhibition de la production de peroxyde induite par le PMA

This compound inhibe la production de peroxyde induite par le PMA dans les cellules U937 {svg_7}. Cela suggère des applications potentielles dans les maladies associées au stress oxydatif.

Inhibition de la phosphorylation d'Akt

This compound inhibe la phosphorylation d'Akt dans les cellules THP1 stimulées par le MCP1 {svg_8}. Cela suggère des applications potentielles dans les maladies où la signalisation d'Akt joue un rôle clé.

Mécanisme D'action

Target of Action

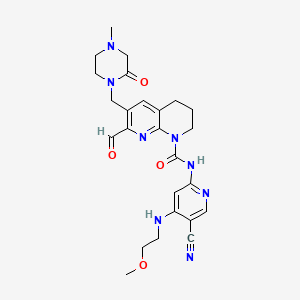

RV-1729, also known as 6-(2-((4-Amino-3-(3-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-chlorobenzyl)-4-oxo-3,4-dihydroquinazolin-5-yl)-N,N-bis(2-methoxyethyl)hex-5-ynamide, primarily targets the phosphatidylinositol 3-kinase-δ (PI3Kδ) . PI3Kδ is a subtype of the PI3K family, which plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Mode of Action

This compound inhibits the PI3Kδ isotype by quantifying the release of phosphatidylinositol 3,4,5-triphosphate (PIP3), showing twice the selectivity for PI3Kδ relative to PI3Kγ and 16 times more selectivity to PI3Kα . This inhibition of PI3Kδ leads to a decrease in the downstream signaling pathways, thereby regulating immune and inflammatory responses .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K/Akt/mTOR pathway. By inhibiting PI3Kδ, this compound reduces the production of PIP3, a critical secondary messenger in this pathway. This reduction in PIP3 levels leads to decreased activation of Akt, a serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration .

Pharmacokinetics

Factors such as absorption rate, distribution within the body, metabolism speed and pathways, and the rate and method of excretion can all influence how effectively a compound like this compound can exert its effects .

Result of Action

By inhibiting PI3Kδ, this compound regulates immune and inflammatory responses . This makes it a potential therapeutic agent for diseases characterized by overactive immune responses or chronic inflammation, such as asthma and chronic obstructive pulmonary disease (COPD) .

Analyse Biochimique

Biochemical Properties

RV-1729 plays a crucial role in biochemical reactions by inhibiting the activity of PI3Kδ. This inhibition is achieved by quantifying the release of phosphatidylinositol 3,4,5-triphosphate (PIP3), with an IC50 value of 12 nM . This compound exhibits twice the selectivity for PI3Kδ relative to PI3Kγ and is 16 times more selective for PI3Kδ compared to PI3Kα . By inhibiting PI3Kδ, this compound regulates immune and inflammatory responses, making it a valuable tool for studying these processes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting PI3Kδ, which in turn affects cell signaling pathways, gene expression, and cellular metabolism . The inhibition of PI3Kδ by this compound reduces airway hyper-responsiveness, IgE release, pro-inflammatory cytokine expression, inflammatory cell accumulation in the lung, and vascular permeability . These effects make this compound a promising candidate for the treatment of inflammatory lung diseases such as asthma and COPD .

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of PI3Kδ. By binding to the PI3Kδ enzyme, this compound prevents the phosphorylation of phosphatidylinositol 3,4,5-triphosphate (PIP3), thereby inhibiting downstream signaling pathways . This inhibition leads to a reduction in immune and inflammatory responses, as well as a decrease in pro-inflammatory cytokine expression . The selective inhibition of PI3Kδ by this compound is crucial for its therapeutic potential in treating inflammatory diseases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are important factors in its long-term effects on cellular function . Studies have shown that this compound maintains its inhibitory activity over extended periods, making it a reliable tool for long-term research . Additionally, the long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits dose-dependent effects, with higher doses leading to increased inhibition of PI3Kδ activity . At high doses, this compound may also exhibit toxic or adverse effects . It is important to determine the optimal dosage of this compound to maximize its therapeutic potential while minimizing any potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with PI3Kδ . By inhibiting PI3Kδ, this compound affects the production of phosphatidylinositol 3,4,5-triphosphate (PIP3), which is a key molecule in various signaling pathways . The inhibition of PI3Kδ by this compound also affects metabolic flux and metabolite levels, further influencing cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms . It interacts with specific transporters and binding proteins that facilitate its localization and accumulation within target cells . The distribution of this compound within cells is crucial for its inhibitory activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with PI3Kδ . The targeting signals and post-translational modifications of this compound direct it to specific compartments within the cell, ensuring its effective inhibition of PI3Kδ . The subcellular localization of this compound is essential for its activity and function in regulating immune and inflammatory responses .

Propriétés

IUPAC Name |

6-[2-[[4-amino-3-(3-hydroxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3-[(2-chlorophenyl)methyl]-4-oxoquinazolin-5-yl]-N,N-bis(2-methoxyethyl)hex-5-ynamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H39ClN8O5/c1-52-20-18-46(19-21-53-2)33(50)17-5-3-4-10-26-12-9-16-31-34(26)39(51)47(23-28-11-6-7-15-30(28)40)32(44-31)24-48-38-35(37(41)42-25-43-38)36(45-48)27-13-8-14-29(49)22-27/h6-9,11-16,22,25,49H,3,5,17-21,23-24H2,1-2H3,(H2,41,42,43) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLOHCIYTDRGJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCOC)C(=O)CCCC#CC1=C2C(=CC=C1)N=C(N(C2=O)CC3=CC=CC=C3Cl)CN4C5=NC=NC(=C5C(=N4)C6=CC(=CC=C6)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H39ClN8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

735.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1293915-42-0 | |

| Record name | RV-1729 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1293915420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RV-1729 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06H865SCMW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is known about the structural characteristics of RV-1729?

A: this compound exists in two distinct crystalline forms: an anhydrous form and a hydrate form. [] This is significant because different crystalline forms of a drug can exhibit varying physicochemical properties, such as solubility and stability, which can impact its formulation and bioavailability. Further research on these properties is crucial for developing effective drug products.

Q2: Are there any challenges associated with formulating this compound for therapeutic use?

A: Developing stable and effective formulations for this compound presents some challenges. Research indicates that the compound is susceptible to degradation, necessitating the development of specific formulation strategies to enhance its stability. [] Additionally, optimizing the delivery method, especially for inhaled formulations, is crucial for achieving optimal drug deposition and efficacy in the lungs.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-[(6-chloro-7-methylindol-3-ylidene)methyl]-4-hydroxy-2-oxo-1H-imidazol-3-yl]-2-(3,4-difluorophenyl)-N-(1,3-dihydroxypropan-2-yl)acetamide](/img/structure/B610533.png)

![1-[4'-[4-Methyl-5-[[(1R)-1-phenylethoxy]carbonylamino]-1H-1,2,3-triazol-1-yl][1,1'-biphenyl]-4-yl]cyclopropanecarboxylic acid](/img/structure/B610538.png)

![(3S)-4-[[(4R)-4-(2-chloro-4-fluorophenyl)-5-methoxycarbonyl-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidin-6-yl]methyl]morpholine-3-carboxylic acid](/img/structure/B610539.png)

![6-{[(1r,2s)-2-Aminocyclohexyl]amino}-4-[(5,6-Dimethylpyridin-2-Yl)amino]pyridazine-3-Carboxamide](/img/structure/B610541.png)